molecular formula C31H62N2O2 B13789281 Tert-butyl 22-(piperazin-1-YL)tricosanoate

Tert-butyl 22-(piperazin-1-YL)tricosanoate

Cat. No.: B13789281
M. Wt: 494.8 g/mol
InChI Key: PZKOMBGRLNICPL-UHFFFAOYSA-N
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Description

N-1-Boc-2-Phenylpiperazine is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a phenyl group at the second position of the piperazine ring. It is widely used as an intermediate in pharmaceutical synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-1-Boc-2-Phenylpiperazine can be synthesized through various methods. One common approach involves the reaction of 2-phenylpiperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding N-1-Boc-2-Phenylpiperazine in high purity .

Industrial Production Methods

Industrial production of N-1-Boc-2-Phenylpiperazine often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-1-Boc-2-Phenylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deprotected piperazine derivatives, phenolic compounds, and various substituted piperazines depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-1-Boc-2-Phenylpiperazine is extensively used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of N-1-Boc-2-Phenylpiperazine depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients (APIs). The Boc group provides stability during synthetic transformations, and its removal exposes the reactive piperazine nitrogen, which can interact with biological targets such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-1-Boc-2-Phenylpiperazine is unique due to the presence of both the Boc protecting group and the phenyl substituent. This combination provides a balance of stability and reactivity, making it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C31H62N2O2

Molecular Weight

494.8 g/mol

IUPAC Name

tert-butyl 22-piperazin-1-yltricosanoate

InChI

InChI=1S/C31H62N2O2/c1-29(33-27-25-32-26-28-33)23-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-24-30(34)35-31(2,3)4/h29,32H,5-28H2,1-4H3

InChI Key

PZKOMBGRLNICPL-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCCCCCCCCCCCCCCCC(=O)OC(C)(C)C)N1CCNCC1

Origin of Product

United States

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